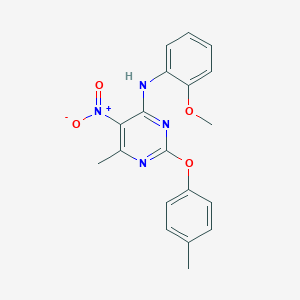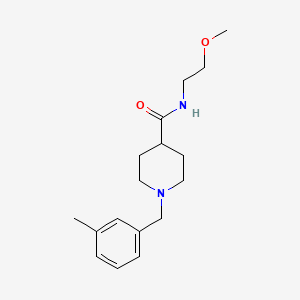![molecular formula C21H21N3O3 B4984574 N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4984574.png)
N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide, also known as Compound A, is a novel chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown promising results in various studies, and its potential applications in the field of medicine and biotechnology are currently being explored.
Mécanisme D'action
The mechanism of action of N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell growth and survival. For example, this compound A has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. It has also been shown to inhibit the activity of the transcription factor NF-kB, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound A are complex and varied, depending on the specific application and context. In cancer treatment, for example, this compound A has been shown to induce cell cycle arrest and apoptosis, leading to the death of tumor cells. In neuroprotection, this compound A has been shown to protect neurons from oxidative stress and prevent neuronal death, leading to improved cognitive function. In anti-inflammatory therapy, this compound A has been shown to reduce inflammation and pain, leading to improved quality of life for patients.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide A has several advantages as a research tool, including its potent biological activity, its ability to selectively target specific signaling pathways and enzymes, and its potential for the development of new drugs. However, there are also some limitations to its use in lab experiments, including its high cost, its limited availability, and the need for specialized equipment and expertise to synthesize and study the compound.
Orientations Futures
There are several future directions for research on N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide A, including the development of new cancer drugs, the exploration of its potential as a neuroprotective agent, and the investigation of its anti-inflammatory properties. Other potential applications include the development of new drugs for autoimmune diseases, metabolic disorders, and infectious diseases. Further research is needed to fully understand the mechanism of action of this compound A and its potential applications in various fields of medicine and biotechnology.
Méthodes De Synthèse
The synthesis of N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide A involves a multi-step process that requires the use of several chemical reagents and techniques. The first step involves the preparation of 2-(1H-indol-3-yl)-2-oxoacetic acid, which is then reacted with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form the intermediate compound. This intermediate is then reacted with N-[3-(acetylamino)-2,4,6-trimethylphenyl]amine to produce the final product, this compound A.
Applications De Recherche Scientifique
N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide A has been extensively studied for its potential applications in the field of medicine and biotechnology. Some of the most promising research areas include cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, this compound A has been shown to inhibit the growth of tumor cells and induce apoptosis, making it a promising candidate for the development of new cancer drugs. In neuroprotection, this compound A has been shown to protect neurons from oxidative stress and prevent neuronal death, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory therapy, this compound A has been shown to reduce inflammation and pain, making it a potential treatment for conditions such as arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(3-acetamido-2,4,6-trimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-11-9-12(2)19(13(3)18(11)23-14(4)25)24-21(27)20(26)16-10-22-17-8-6-5-7-15(16)17/h5-10,22H,1-4H3,(H,23,25)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBVESAJHOSUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[(5-chloro-2-hydroxyphenyl)amino]methylene}-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4984492.png)
![5-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4984497.png)
![{1-(4-tert-butylbenzoyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4984504.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4984508.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4984522.png)
![methyl 3-[({[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4984534.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4984538.png)
![3-chloro-5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4984543.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4984555.png)
![N-(4-bromophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4984564.png)
![2,2'-{[2-nitro-4-(trifluoromethyl)phenyl]imino}diethanol](/img/structure/B4984568.png)


![N-[2-(4-methoxyphenyl)ethyl]-N'-methylethanediamide](/img/structure/B4984600.png)
